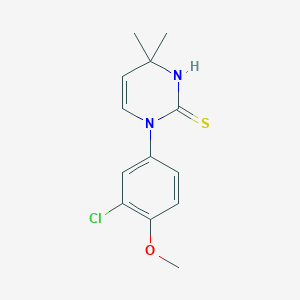
1-(3-Chloro-4-methoxyphenyl)-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol
Descripción general
Descripción
The compound “Ethanone, 1-(3-chloro-4-methoxyphenyl)-” has a similar structure . It has a molecular formula of C9H9ClO2 and a molecular weight of 184.620 .
Synthesis Analysis
There is a study on the synthesis, characterization, and structural studies of (3-chloro 4-methoxyphenyl) dithiocarbamate . The reagent was prepared and diagnosed using several techniques such as NMR, FT-IR, CHNS, and Mass .
Molecular Structure Analysis
The molecular structure of “Ethanone, 1-(3-chloro-4-methoxyphenyl)-” is available as a 2D Mol file or as a computed 3D SD file .
Chemical Reactions Analysis
Isocyanates and thioisocyanates, such as 3-CHLORO-4-METHYLPHENYL ISOCYANATE, are known to react exothermically with many classes of compounds, releasing toxic gases .
Physical and Chemical Properties Analysis
“Ethanone, 1-(3-chloro-4-methoxyphenyl)-” is a colorless liquid denser than water .
Aplicaciones Científicas De Investigación
Biochemical Applications
1-(3-Chloro-4-methoxyphenyl)-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol is a complex compound with various applications in the field of scientific research, particularly in biochemical studies. Its structure, consisting of a pyrimidine ring, is significant in biological systems and medicinal chemistry.
Role in Drug Development : Compounds with a dihydropyrimidine core, like this compound, are crucial in drug discovery and development. They have a wide range of pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and cardiovascular effects (Shaik Khasimbi et al., 2020).
Synthetic and Analytical Chemistry : The compound's structure is relevant in synthetic and analytical chemistry. For instance, it's a part of the pyranopyrimidine core, a key precursor for pharmaceuticals due to its broader synthetic applications and bioavailability. Research focuses on the application of hybrid catalysts for synthesizing pyranopyrimidine scaffolds, highlighting the compound's significance in medicinal chemistry (Mehul P. Parmar et al., 2023).
Optoelectronic Materials : Incorporation of pyrimidine derivatives into π-extended conjugated systems is highly valuable for creating novel optoelectronic materials. Quinazoline and pyrimidine derivatives, closely related to this compound, are used in electronic devices, luminescent elements, and photoelectric conversion elements (G. Lipunova et al., 2018).
Tautomerism Studies : Understanding the tautomeric equilibria of purine and pyrimidine bases, which may change due to environmental interactions, is crucial. Research on compounds like this compound helps in examining these changes, providing insights into the fundamental mechanisms of genetic mutations and interactions (W. Person et al., 1989).
Biomedical Applications
The compound's inherent properties make it a subject of interest in various biomedical research areas.
Low-Molecular-Weight Thiols in Plants : this compound, due to its thiol group, is relevant in studies related to low-molecular-weight (LMW) thiols in plants. LMW thiols are highly reactive and involved in cellular redox homeostasis, stress responses, and cellular metabolism regulation (Micaela Pivato et al., 2014).
Phosphorylated Azoles in Pharmaceuticals : The compound is significant in the study of phosphorylated azoles, which exhibit various biological activities, including insectoacaricidal, anti-inflammatory, and antihypertensive properties. These studies provide pathways for synthesizing and transforming 4-phosphorylated derivatives of 1,3-azoles (E. Abdurakhmanova et al., 2018).
Safety and Hazards
Propiedades
IUPAC Name |
3-(3-chloro-4-methoxyphenyl)-6,6-dimethyl-1H-pyrimidine-2-thione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN2OS/c1-13(2)6-7-16(12(18)15-13)9-4-5-11(17-3)10(14)8-9/h4-8H,1-3H3,(H,15,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMFTWBKXLOBZIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C=CN(C(=S)N1)C2=CC(=C(C=C2)OC)Cl)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.79 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


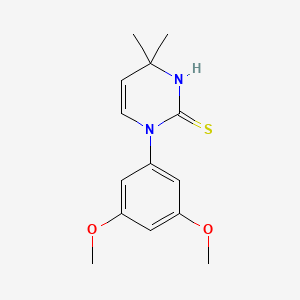
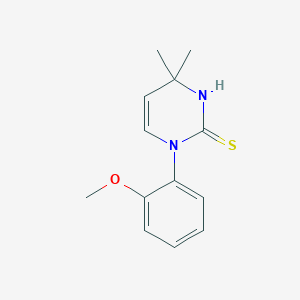
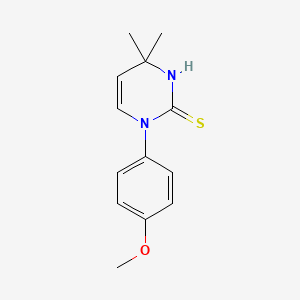
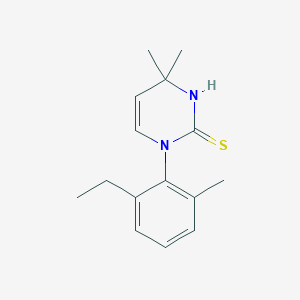






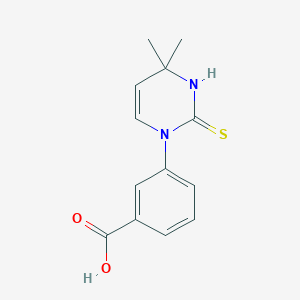
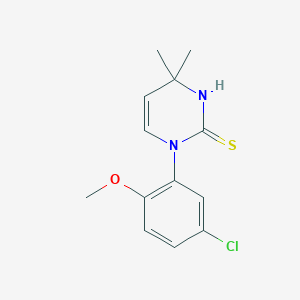
![N-[4-(2-mercapto-4,4-dimethylpyrimidin-1(4H)-yl)phenyl]acetamide](/img/structure/B3084538.png)

